molecular formula C8H6ClNS B2884987 4-Chloro-3-methylthieno[3,2-c]pyridine CAS No. 1315362-03-8

4-Chloro-3-methylthieno[3,2-c]pyridine

Cat. No. B2884987
M. Wt: 183.65
InChI Key: MVVRTBBYAOXPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methylthieno[3,2-c]pyridine is a chemical compound with the molecular formula C8H6ClNS . It has a molecular weight of 184.67 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-methylthieno[3,2-c]pyridine is 1S/C8H7ClNS/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

4-Chloro-3-methylthieno[3,2-c]pyridine is a solid at room temperature . It has a molecular weight of 184.67 . The compound should be stored in a refrigerator .

Scientific Research Applications

Efficient Synthesis Techniques

A study on efficient synthesis techniques for derivatives of pyridine compounds, such as 4-Chloro-3-methylthieno[3,2-c]pyridine, highlighted the use of 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks. These compounds allow the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing a method to create various chemically modified versions of pyridine-based compounds for further research and application in scientific studies (Figueroa‐Pérez et al., 2006).

Catalytic Reactions

Another study discusses the rhodium-catalyzed C-3/5 methylation of pyridines, which could be relevant to derivatives like 4-Chloro-3-methylthieno[3,2-c]pyridine. This method involves using methanol and formaldehyde as key reagents and represents a novel approach to introducing methyl groups onto the aromatic pyridine ring. The process leverages the interface between aromatic and non-aromatic compounds, allowing for an oscillating reactivity pattern that enables electrophilic aromatic compounds to become nucleophilic after activation by reduction (Grozavu et al., 2020).

Optical and Electrochemical Properties

Research into new Tetrathiafulvalene-π-Spacer-Acceptor derivatives, including pyridine-based compounds, has shed light on their crystal structure, optical, and electrochemical properties. These compounds, like 4-[2-tetrathiafulvalenyl-ethenyl]pyridine, have been characterized by elemental analysis, IR, and 1H NMR spectroscopy. The study reveals that an intramolecular charge transfer occurs in these compounds, although it is limited, suggesting potential applications in electronic and optoelectronic devices due to their unique optical properties (Andreu et al., 2000).

Synthesis of Chiral Macrocyclic Compounds

The synthesis of chiral linear and macrocyclic bridged pyridines from pyridine-2,6-dicarbonyl dichloride represents another application area. These compounds, potentially including 4-Chloro-3-methylthieno[3,2-c]pyridine derivatives, have been synthesized and evaluated as antimicrobial agents. This research demonstrates the versatility of pyridine derivatives in synthesizing biologically active compounds that could serve in medicinal chemistry and drug discovery (Al-Salahi et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential health hazards . Precautionary statements include P261, P305, P338, P351, suggesting measures to prevent exposure and mitigate effects .

properties

IUPAC Name

4-chloro-3-methylthieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRTBBYAOXPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylthieno[3,2-c]pyridine

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